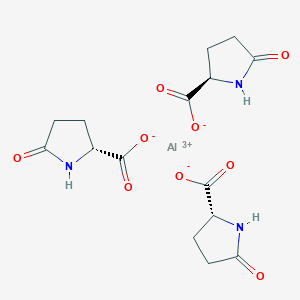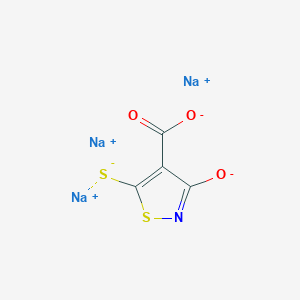
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv., also known as 1-methyl-4-(1-methylethenyl)cyclohexanol, is a derivative of cyclohexanol. This compound is characterized by the presence of a cyclohexane ring with a hydroxyl group (-OH) and a methyl(1-methylethyl) group attached to it. It is commonly used in various chemical processes and has significant applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. can be achieved through several methods. One common approach involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of acetic acid and cyclohexene . This method provides a novel route to yield cyclohexanol and ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process typically requires elevated temperatures and pressures to facilitate the hydrogenation reaction.
化学反応の分析
Types of Reactions
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated cyclohexanol derivatives.
科学的研究の応用
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism by which cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.
類似化合物との比較
Similar Compounds
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: A stereoisomer with similar chemical properties.
Cyclohexanol, 1-methyl-4-(1-methylethylidene)-: Another derivative with distinct structural features.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: An acetate ester with different reactivity and applications.
Uniqueness
Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv is unique due to its specific structural arrangement and the presence of the didehydro group
特性
CAS番号 |
68366-16-5 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
1-(2-methylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-9(2)8-10(11)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3 |
InChIキー |
BJROFNGVAGISIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)






